

Comparative study of (-)-Cercosporamide's effect on different fungal species

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(-)-Cercosporamide	
Cat. No.:	B11930066	Get Quote

Comparative Efficacy of (-)-Cercosporamide Across Diverse Fungal Species

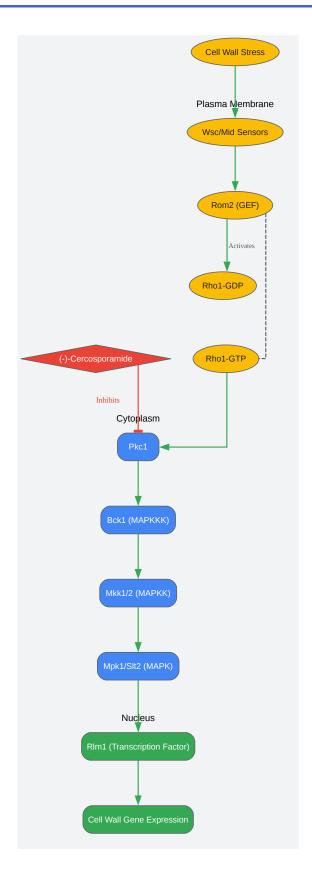
For Researchers, Scientists, and Drug Development Professionals

(-)-Cercosporamide, a natural product of fungal origin, has garnered significant interest within the scientific community for its potent and broad-spectrum antifungal activity. This guide provides a comparative analysis of its efficacy against a range of fungal species, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers investigating novel antifungal agents and professionals involved in the development of new therapeutic strategies.

Quantitative Assessment of Antifungal Activity

The antifungal potency of **(-)-Cercosporamide** has been evaluated against various fungal species, including clinically relevant yeasts and molds, as well as plant pathogens. The minimum inhibitory concentration (MIC), minimum fungicidal concentration (MFC), and half-maximal effective concentration (EC50) values are summarized in the table below to facilitate a direct comparison of its activity.

Fungal Species	Туре	MIC (μg/mL)	MFC (μg/mL)	EC50 (μg/mL)	Reference
Candida albicans	Yeast	>1000	>1000	-	[1]
Candida glabrata	Yeast	>1000	>1000	-	[1]
Candida krusei	Yeast	>1000	>1000	-	[1]
Candida parapsilosis	Yeast	250	1000	-	[1]
Candida tropicalis	Yeast	15.6	15.6	-	[1][2][3]
Candida auris (CBS 10913)	Yeast	500	>1000	-	[1]
Candida auris (CBS 12766)	Yeast	250	1000	-	[1]
Candida duobushaem ulonii	Yeast	125	1000	-	[1]
Candida pseudohaem ulonii	Yeast	125	>1000	-	[1]
Cryptococcus gattii	Yeast	125	500	-	[1]
Cryptococcus neoformans	Yeast	62.5	500	-	[1]
Aspergillus fumigatus	Mold	10	-	-	[4]
Aspergillus flavus	Mold	500	500	-	[1]



Fusarium solani	Mold	250	250	-	[1]
Lomentospor a prolificans	Mold	250	250	-	[1]
Cunningham ella sp.	Mold	62.5	500	-	[1]
Colletotrichu m gloeosporioid es	Plant Pathogen	-	-	3.8	[5][6]
Colletotrichu m scovillei	Plant Pathogen	-	-	7.0	[5][6]

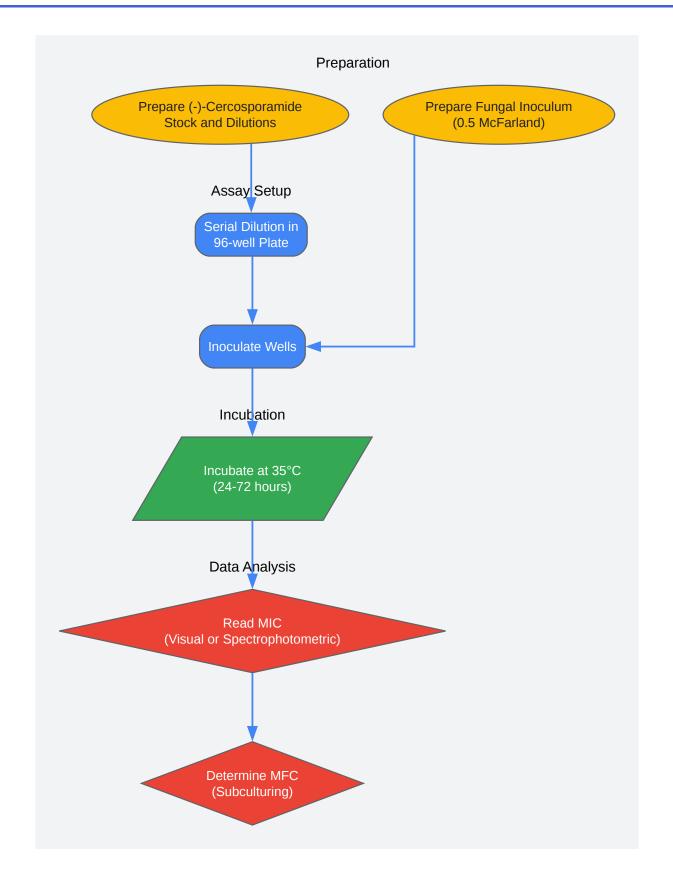
Mechanism of Action: Inhibition of the Pkc1 Signaling Pathway

(-)-Cercosporamide exerts its antifungal effect by selectively inhibiting Protein Kinase C1 (Pkc1), a crucial enzyme in the cell wall integrity (CWI) signaling pathway of fungi.[7] This pathway is highly conserved across fungal species and is essential for maintaining the structural integrity of the cell wall, especially during growth, morphogenesis, and in response to environmental stress.[7][8] Inhibition of Pkc1 disrupts the downstream signaling cascade, leading to a weakened cell wall, osmotic instability, and ultimately, cell death.[8]

Click to download full resolution via product page

Caption: The Pkc1-mediated cell wall integrity pathway and the inhibitory action of **(-)- Cercosporamide**.

Experimental Protocols


The following is a detailed methodology for determining the antifungal susceptibility of **(-)-Cercosporamide** using the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines M27-A3 for yeasts and M38 for filamentous fungi.[1]

- 1. Preparation of (-)-Cercosporamide Stock Solution:
- Dissolve (-)-Cercosporamide powder in dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL.
- Further dilute the stock solution in RPMI 1640 medium (buffered with MOPS) to prepare the desired starting concentration for serial dilutions. The final concentration of DMSO in the assay wells should not exceed 1% (v/v) to avoid solvent toxicity to the fungal cells.
- 2. Inoculum Preparation:
- Yeasts:
 - Subculture the yeast strain on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.
 - Prepare a suspension of the yeast cells in sterile saline and adjust the turbidity to match a
 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
 - Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the assay wells.
- Filamentous Fungi:
 - Grow the fungal strain on Potato Dextrose Agar (PDA) at 28-35°C until sporulation is observed.
 - Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.

- Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.
- 3. Broth Microdilution Assay:
- Perform two-fold serial dilutions of the (-)-Cercosporamide working solution in a 96-well microtiter plate containing RPMI 1640 medium. The typical concentration range tested is 1.95 to 1000 μg/mL.[1]
- Add the standardized fungal inoculum to each well.
- Include a drug-free well as a positive growth control and an uninoculated well as a sterility control.
- Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.
- 4. Determination of MIC and MFC:
- MIC: The MIC is determined as the lowest concentration of (-)-Cercosporamide that causes
 a significant inhibition of visible growth (typically ≥50% for yeasts and ≥90% for filamentous
 fungi) compared to the growth control.[1]
- MFC: To determine the MFC, an aliquot from each well showing no visible growth is subcultured onto an agar plate. The MFC is the lowest concentration that results in no fungal growth on the agar plate after incubation.[1]

Click to download full resolution via product page

Caption: Experimental workflow for antifungal susceptibility testing of (-)-Cercosporamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Antifungal activity of cercosporamide produced by Phaeosphaeriaceae GV-1 against pathogenic fungi PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal activity of cercosporamide produced by Phaeosphaeriaceae GV-1 against pathogenic fungi PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Cercosporamide, a Known Antifungal Natural Product, as a Selective Pkc1 Kinase Inhibitor through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cercosporamide, a polyketide-derived fungal metabolite, serves as an antifungal agent against phytopathogenic fungi PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cercosporamide, a polyketide-derived fungal metabolite, serves as an antifungal agent against phytopathogenic fungi PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of cercosporamide, a known antifungal natural product, as a selective Pkc1 kinase inhibitor through high-throughput screening PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Comparative study of (-)-Cercosporamide's effect on different fungal species]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11930066#comparative-study-of-cercosporamide-s-effect-on-different-fungal-species]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com